3-Bromo-5-chloroaniline
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-5-chloroaniline involves various strategies, including palladium-catalyzed reactions and bromination processes. One approach involves the palladium-catalyzed indolization of 2-bromo- or chloroanilines with internal alkynes, providing a pathway to 2,3-disubstituted indole compounds with high regioselectivity (Shen et al., 2004). Another method explores the bromination of the 3-Chloroanilinium Cation, resulting in novel copper(I) bromide lattices through in-situ redox processes, highlighting a versatile approach to halogenated aniline derivatives (Willett, 2001).
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloroaniline and its derivatives has been elucidated through X-ray diffraction and computational methods. Studies on Schiff bases derived from 3-bromo-5-chlorosalicylaldehyde reveal intricate details about their crystalline structure, showing coplanar aromatic rings and highlighting the significance of halogen...halogen interactions in assembling molecular networks (Zhao, 2009).
Chemical Reactions and Properties
3-Bromo-5-chloroaniline participates in various chemical reactions, contributing to the synthesis of complex organic compounds. For instance, its involvement in Suzuki cross-coupling reactions underlines its role in creating novel molecules with potential non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021).
Physical Properties Analysis
The physical properties of 3-Bromo-5-chloroaniline, such as solubility, melting point, and density, are essential for understanding its behavior in different chemical environments. These properties are determined by its molecular structure, which is influenced by the presence of bromine and chlorine atoms. Studies focusing on the crystal structure and conformation of related compounds offer insight into the factors that govern these physical properties (Elerman et al., 2002).
Chemical Properties Analysis
The chemical properties of 3-Bromo-5-chloroaniline, including reactivity, stability, and functional group transformations, are pivotal for its applications in organic synthesis. The chemoselective functionalization of derivatives, as seen in amination reactions, underscores the compound's versatility and its utility in synthesizing targeted chemical entities with specific properties (Stroup et al., 2007).
Scientific Research Applications
Toxicology : 3,5-Dihaloanilines, which include compounds like 3-Bromo-5-chloroaniline, are more potent nephrotoxicants in vitro than their 4-haloaniline isomers. Bromo and iodo substitutions notably enhance the nephrotoxic potential of aniline derivatives (Hong et al., 2000).
Chemical Synthesis : A study on the synthesis and characterization of Schiff bases from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline reveals that these compounds exhibit an E configuration and form a three-dimensional supermolecular network (Zhao, 2009).
Environmental Science : The bioaugmentation with 3-CA-degrading strains like Comamonas testosteroni I2 gfp can effectively protect activated-sludge reactor functions and nitrification after a 3-chloroaniline shock load, demonstrating the potential for bioremediation in contaminated environments (Boon et al., 2003).
Photocatalysis : The use of oxyhalogens can significantly improve the photocatalytic performance of TiO2, leading to faster decay of o-chloroaniline. This suggests applications in environmental remediation and pollution control (Choy & Chu, 2007).
Microbial Dehalogenation : Microorganisms from methanogenic aquifers can biologically dehalogenate chloroanilines, which suggests potential bioremediation approaches for environments contaminated with such compounds (Kuhn & Suflita, 1989).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBRLVWWPRAQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914459 | |
Record name | 3-Bromo-5-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloroaniline | |
CAS RN |
38762-41-3, 96558-78-0 | |
Record name | 4-Bromo-2-chloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038762413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-5-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-5-CHLOROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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